1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-13-3-1-12(2-4-13)11-19-9-10-20(16(19)21)15-7-5-14(18)6-8-15/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZWXOXVMWCIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327035 | |
| Record name | 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-36-2 | |
| Record name | 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one typically involves the reaction of 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethylene diamine under controlled conditions to yield the desired imidazolidin-2-one structure. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design.
Key Findings:
- Anticancer Activity : Studies have indicated that imidazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl groups may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer progression .
- Antimicrobial Properties : Research has shown that certain imidazolidinone compounds possess antimicrobial activity. This compound's structure may contribute to its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .
Neuropharmacology
The compound's potential neuroactive properties have been explored, particularly regarding its influence on neurotransmitter systems.
Case Studies:
- Dopaminergic Activity : Preliminary studies suggest that derivatives of imidazolidinone can modulate dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease or schizophrenia .
- Anxiolytic Effects : Some research indicates that similar compounds can exhibit anxiolytic (anxiety-reducing) effects, potentially making them useful in developing new treatments for anxiety disorders .
Material Science
Beyond biological applications, this compound's unique chemical structure may also find applications in material science.
Applications:
- Polymer Chemistry : The incorporation of imidazolidinone moieties into polymer matrices can enhance the thermal and mechanical properties of materials, leading to advancements in composite materials used in various industrial applications .
- Sensors : The compound's electronic properties may be harnessed in the development of chemical sensors, particularly for detecting environmental pollutants or biological agents .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazolidinone Derivatives
Key Observations:
Substituent Diversity: The target compound features symmetrical 4-fluorophenyl groups, while analogs exhibit heteroaromatic extensions (e.g., indole in , pyridazine in ) or polyhalogenated substituents (e.g., dichloro-trifluoromethylpyridinyl in ). The piperidine-ethyl chain in introduces conformational flexibility, which may enhance binding to adrenergic receptors.
Biological Targets: The compound in is explicitly noted as an adrenergic ligand, suggesting that imidazolidinone derivatives with extended aromatic systems (e.g., indole) and basic nitrogen atoms (e.g., piperidine) are viable scaffolds for targeting G-protein-coupled receptors.
Molecular Weight and Complexity :
- The target compound (MW = 288.3 g/mol) is smaller and less complex than analogs like (MW = 504.52 g/mol) or (MW = 512.3 g/mol). Increased molecular weight in analogs correlates with additional heterocycles (e.g., imidazole in , pyridazine in ), which may impact bioavailability or blood-brain barrier penetration.
Fluorine Positioning :
- All compounds retain at least one 4-fluorophenyl group , a common feature in drug design for its balance of hydrophobicity and electronic effects. However, replaces one fluorine with chlorine and trifluoromethyl groups, which could enhance lipophilicity and resistance to oxidative metabolism.
Implications for Drug Design
- Role of Fluorine : The 4-fluorophenyl group in the target compound and its analogs likely contributes to enhanced metabolic stability and π-π stacking interactions with aromatic residues in target proteins.
- Heterocyclic Extensions: Compounds like and demonstrate that fusion with other heterocycles (e.g., pyridazine, piperazinone) can diversify binding modes, though this may come at the cost of synthetic complexity.
- Halogen Effects : The inclusion of chlorine and trifluoromethyl groups in highlights strategies for tuning electronic properties and steric hindrance, which are critical for optimizing potency and selectivity.
Biological Activity
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. Its fluorinated phenyl groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, encompassing its anticancer properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 288.30 g/mol. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing imidazolidinone moieties exhibit promising anticancer activity. For instance, the introduction of fluorine substituents has been shown to enhance cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Fluorinated Imidazolidinones
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | < 1 | |
| 9a | HeLa | 0.019 | |
| 1e | HeLa | 0.039–0.080 | |
| 8a | HeLa | 5.500–20.000 |
The above table summarizes the cytotoxicity data for several fluorinated imidazolidinones, highlighting the significant potency of these compounds against HeLa cells.
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Research indicates that such compounds can activate both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
Study on Fluorinated Imidazolium Salts
A study explored various fluorinated imidazolium salts derived from lepidilines A and C, which share structural similarities with our compound of interest. The results demonstrated that fluorinated derivatives exhibited enhanced cytotoxic properties against cancer cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), and HeLa (cervical carcinoma). The most potent compounds showed CC50 values significantly below 1 µM, indicating strong anticancer potential .
Comparative Analysis
In a comparative analysis involving multiple fluorinated compounds, it was found that those with additional fluorine or fluoroalkyl substituents displayed increased cytotoxicity compared to their non-fluorinated counterparts. The study emphasized the role of fluorine in modulating molecular properties crucial for drug efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
